molecular formula C23H34O2 B14658446 1,2-Dimethoxy-3-(pentadeca-8,11,13-trien-1-YL)benzene CAS No. 50445-32-4

1,2-Dimethoxy-3-(pentadeca-8,11,13-trien-1-YL)benzene

Cat. No.: B14658446
CAS No.: 50445-32-4
M. Wt: 342.5 g/mol
InChI Key: LEEYYMJTDGPYSC-UHFFFAOYSA-N
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Description

1,2-Dimethoxy-3-(pentadeca-8,11,13-trien-1-yl)benzene is a chemical compound with the molecular formula C23H34O2 It is a derivative of benzene, featuring two methoxy groups and a pentadecatrienyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dimethoxy-3-(pentadeca-8,11,13-trien-1-yl)benzene typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 1,2-dimethoxybenzene and pentadeca-8,11,13-trien-1-yl halide.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A common method involves the use of a strong base like sodium hydride (NaH) to deprotonate the 1,2-dimethoxybenzene, followed by the addition of the pentadeca-8,11,13-trien-1-yl halide to form the desired product.

    Purification: The crude product is purified using column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethoxy-3-(pentadeca-8,11,13-trien-1-yl)benzene can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The double bonds in the pentadecatrienyl side chain can be reduced to form saturated hydrocarbons.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for the reduction of double bonds.

    Substitution: Friedel-Crafts alkylation or acylation reactions can be performed using aluminum chloride (AlCl3) as a catalyst.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of saturated hydrocarbons.

    Substitution: Introduction of alkyl or acyl groups to the benzene ring.

Scientific Research Applications

1,2-Dimethoxy-3-(pentadeca-8,11,13-trien-1-yl)benzene has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,2-Dimethoxy-3-(pentadeca-8,11,13-trien-1-yl)benzene is not fully understood. it is believed to interact with various molecular targets and pathways, including:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.

    Receptor Binding: It may bind to certain receptors, modulating their activity and leading to physiological effects.

    Signal Transduction: The compound could influence signal transduction pathways, affecting cellular responses.

Comparison with Similar Compounds

1,2-Dimethoxy-3-(pentadeca-8,11,13-trien-1-yl)benzene can be compared with other similar compounds, such as:

    1,2-Dimethoxybenzene: Lacks the pentadecatrienyl side chain, making it less complex and with different chemical properties.

    1,3-Dimethoxybenzene: Has methoxy groups at different positions on the benzene ring, leading to different reactivity.

    1,4-Dimethoxybenzene:

The uniqueness of this compound lies in its combination of methoxy groups and a long, unsaturated hydrocarbon chain, which imparts unique chemical and physical properties.

Properties

CAS No.

50445-32-4

Molecular Formula

C23H34O2

Molecular Weight

342.5 g/mol

IUPAC Name

1,2-dimethoxy-3-pentadeca-8,11,13-trienylbenzene

InChI

InChI=1S/C23H34O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21-19-17-20-22(24-2)23(21)25-3/h4-7,9-10,17,19-20H,8,11-16,18H2,1-3H3

InChI Key

LEEYYMJTDGPYSC-UHFFFAOYSA-N

Canonical SMILES

CC=CC=CCC=CCCCCCCCC1=C(C(=CC=C1)OC)OC

Origin of Product

United States

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